Ácido (4-(4-fluoro-2-nitrofenoxi)fenil)borónico

Descripción general

Descripción

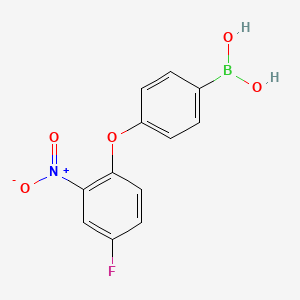

“(4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid”, also known as FNB or F-NBP, is an organic compound that belongs to the class of boronic acids. It has a molecular formula of C12H9BFNO5 and a molecular weight of 277.02 g/mol . The compound is a white crystalline powder.

Molecular Structure Analysis

The InChI code for “(4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid” is 1S/C12H9BFNO5/c14-9-3-6-12(11(7-9)15(18)19)20-10-4-1-8(2-5-10)13(16)17/h1-7,16-17H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

“(4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid” is a white crystalline powder. It is sparingly soluble in water but soluble in organic solvents. The compound has a molecular weight of 277.02 g/mol .Aplicaciones Científicas De Investigación

Síntesis de compuestos biológicamente activos

Este compuesto puede utilizarse para sintetizar nuevos terfenilos biológicamente activos. Los terfenilos son una clase de compuestos aromáticos que tienen aplicaciones en diversos campos, incluidos los farmacéuticos, donde pueden utilizarse para crear nuevos fármacos con posibles efectos terapéuticos .

Aplicaciones de detección

Los ácidos borónicos, incluido el ácido (4-(4-fluoro-2-nitrofenoxi)fenil)borónico, tienen utilidad en diversas aplicaciones de detección debido a sus interacciones con dioles y bases de Lewis fuertes, como los aniones fluoruro o cianuro. Estas interacciones pueden explotarse tanto en ensayos homogéneos como en sistemas de detección heterogéneos, lo que los convierte en herramientas valiosas en la detección química y el diagnóstico .

Investigación en proteómica

Este compuesto también es un producto para la investigación en proteómica. La proteómica es el estudio a gran escala de las proteínas, que son partes vitales de los organismos vivos, con muchas funciones. El papel del compuesto en este campo podría incluir el estudio de las interacciones, la función o la estructura de las proteínas .

Safety and Hazards

The safety data sheet for a similar compound, phenylboronic acid, suggests that it is harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product, and to wash hands and face thoroughly after handling . If inhaled or ingested, or if it comes into contact with skin or eyes, medical attention should be sought .

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to be involved in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound (4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid is likely to participate in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound, such as our compound, with a halide or pseudo-halide, catalyzed by a palladium(0) complex .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which (4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid participates, is a key step in various biochemical synthetic pathways . The product of this reaction can be used to synthesize a wide range of biologically active compounds .

Result of Action

The products of the suzuki-miyaura cross-coupling reaction, in which this compound participates, can be used to synthesize a wide range of biologically active compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid. For instance, the compound is water-soluble, which means it may spread in water systems . This solubility can influence how the compound is distributed in the body and how it interacts with its targets.

Análisis Bioquímico

Biochemical Properties

(4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, (4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid can interact with proteins containing cis-diol groups, such as glycoproteins, through boronate ester formation .

Cellular Effects

The effects of (4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can result in changes in gene expression profiles and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, (4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the transcriptional activity of target genes, thereby influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of phenol and boric acid derivatives . Long-term exposure to (4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of (4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid in animal models vary with different dosages. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effect without inducing toxicity .

Metabolic Pathways

(4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by oxidative enzymes, leading to the formation of hydroxylated derivatives . Additionally, it can affect metabolic fluxes by inhibiting key enzymes involved in metabolic pathways, resulting in altered levels of metabolites .

Transport and Distribution

Within cells and tissues, (4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with intracellular proteins . The distribution of (4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid within tissues can also be influenced by its binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of (4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus if it interacts with nuclear transport proteins or to the mitochondria if it has mitochondrial targeting sequences . The subcellular localization of (4-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid can significantly impact its biochemical activity and the cellular processes it influences .

Propiedades

IUPAC Name |

[4-(4-fluoro-2-nitrophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BFNO5/c14-9-3-6-12(11(7-9)15(18)19)20-10-4-1-8(2-5-10)13(16)17/h1-7,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOPFWUHFIYTSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BFNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672915 | |

| Record name | [4-(4-Fluoro-2-nitrophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-59-8 | |

| Record name | B-[4-(4-Fluoro-2-nitrophenoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(4-Fluoro-2-nitrophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

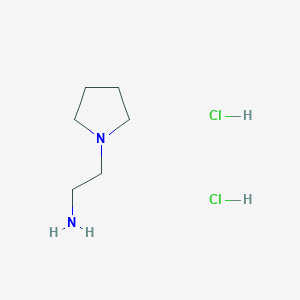

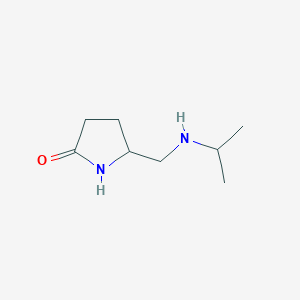

![(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B1391419.png)